molecular formula C24H50N4O.C2H4O2<br>C26H54N4O3 B15179591 N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadec-9-enamide monoacetate CAS No. 93942-09-7

N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadec-9-enamide monoacetate

Cat. No.: B15179591
CAS No.: 93942-09-7
M. Wt: 470.7 g/mol
InChI Key: RZWXGISNLORIRK-RRABGKBLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadec-9-enamide monoacetate is a complex organic compound with the molecular formula C26H54N4O3 and a molecular weight of 470.732 g/mol . This compound is characterized by its long aliphatic chain and multiple amine groups, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadec-9-enamide monoacetate typically involves the reaction of octadec-9-enoic acid with a polyamine such as triethylenetetramine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadec-9-enamide monoacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadec-9-enamide monoacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the formulation of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadec-9-enamide monoacetate involves its interaction with biological membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadec-9-enamide monoacetate is unique due to its combination of a long aliphatic chain and multiple amine groups, which confer both hydrophobic and hydrophilic properties. This dual nature makes it particularly useful in applications requiring amphiphilic molecules .

Properties

CAS No.

93942-09-7

Molecular Formula

C24H50N4O.C2H4O2
C26H54N4O3

Molecular Weight

470.7 g/mol

IUPAC Name

acetic acid;(E)-N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]octadec-9-enamide

InChI

InChI=1S/C24H50N4O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(29)28-23-22-27-21-20-26-19-18-25;1-2(3)4/h9-10,26-27H,2-8,11-23,25H2,1H3,(H,28,29);1H3,(H,3,4)/b10-9+;

InChI Key

RZWXGISNLORIRK-RRABGKBLSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)NCCNCCNCCN.CC(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCNCCNCCN.CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.